[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride” seems to be a derivative of 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene . This parent compound is known as a commercially available safe fluorescent brightener . It is a light-emitting chemical compound that is a benzoxazole derivative . The molecule has excellent UV-Visible absorption property and outstanding fluorescent ability . It is usually used as an optical brightener and is suitable for photoluminescence experiments on doped silica films .
Physical and Chemical Properties Analysis
The parent compound 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene is a powder with a melting point of 199-201 °C (lit.) . It is soluble in toluene (50 mg/mL) and has an extinction coefficient of ≥47000 at 372-374 nm in dioxane .Mechanism of Action
Safety and Hazards
The parent compound 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken . It is combustible and can emit toxic gases or vapors in the event of fire .
Properties
IUPAC Name |
(5-tert-butyl-1,3-benzoxazol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-12(2,3)8-4-5-10-9(6-8)14-11(7-13)15-10;/h4-6H,7,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYXJXZCEGYJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.